molecular formula C11H11NO5 B1422251 methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate CAS No. 1212059-84-1

methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate

Cat. No.: B1422251
CAS No.: 1212059-84-1
M. Wt: 237.21 g/mol
InChI Key: SZDHWBCZMWFIOA-UHFFFAOYSA-N
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Description

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate is a chemical compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Biochemical Analysis

Biochemical Properties

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with bromodomain-containing proteins (BRDs), particularly BRD4, which is involved in the regulation of gene expression . The interaction between this compound and BRD4 is characterized by the binding of the compound to the acetyl-lysine recognition pocket of BRD4, inhibiting its activity and affecting downstream gene expression .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, this compound affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BRD4, this compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with BRD4. The compound binds to the acetyl-lysine recognition pocket of BRD4, inhibiting its ability to recognize acetylated histones and other proteins . This inhibition leads to changes in gene expression, particularly the downregulation of genes involved in cell proliferation and inflammation . Additionally, this compound may also interact with other bromodomain-containing proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of BRD4 and persistent changes in gene expression . The compound’s effects on cellular function may diminish over time as cells adapt to the presence of the inhibitor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits BRD4 activity and reduces tumor growth in cancer models . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . Additionally, this compound can influence metabolic flux and alter the levels of certain metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can localize to the nucleus, where it exerts its inhibitory effects on BRD4 . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with BRD4 and other bromodomain-containing proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target proteins to exert its effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate typically involves the O-alkylation of 2-aminophenols with 2-bromoalkanoates. This reaction is facilitated by the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which ensures regioselectivity . The acyclic intermediate formed undergoes an intermolecular amidation reaction to yield the desired benzoxazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Mechanism of Action

The mechanism of action of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of human topoisomerase I, an enzyme involved in DNA replication and transcription . The compound binds to the enzyme’s active site, preventing it from performing its function, which can lead to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique binding affinity to certain molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[(3-oxo-4H-1,4-benzoxazin-7-yl)oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-8-9(4-7)17-5-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDHWBCZMWFIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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